molecular formula C19H18ClN3O B12757903 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride CAS No. 127040-45-3

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride

Cat. No.: B12757903
CAS No.: 127040-45-3
M. Wt: 339.8 g/mol
InChI Key: DDEDWOWGTLBILV-UHFFFAOYSA-N
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Description

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H17N3O·HCl and a molecular weight of 339.8187 g/mol This compound is known for its complex structure, which includes a pyrido[3,2-a]carbazole core and a morpholine moiety

Preparation Methods

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride can be compared with other similar compounds, such as:

    11H-Pyrido(3,2-a)carbazole: Lacks the morpholine group, which may affect its chemical properties and biological activities.

    3-(4-Morpholinyl)-11H-pyrido(3,2-a)carbazole: Similar structure but may differ in terms of solubility and reactivity.

    11H-Pyrido(3,2-a)carbazole derivatives: Various derivatives with different substituents can have unique properties and applications.

This compound’s uniqueness lies in its specific structure, which combines the pyrido[3,2-a]carbazole core with a morpholine moiety, offering distinct chemical and biological properties.

Properties

CAS No.

127040-45-3

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-(11H-pyrido[3,2-a]carbazol-3-yl)morpholine;hydrochloride

InChI

InChI=1S/C19H17N3O.ClH/c1-2-4-16-13(3-1)14-5-7-17-15(19(14)21-16)6-8-18(20-17)22-9-11-23-12-10-22;/h1-8,21H,9-12H2;1H

InChI Key

DDEDWOWGTLBILV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4.Cl

Origin of Product

United States

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